(2S,3S)-1-(tert-Butoxycarbonyl)-3-((tert-butyldimethylsilyl)oxy)piperidine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,3S)-1-(tert-Butoxycarbonyl)-3-((tert-butyldimethylsilyl)oxy)piperidine-2-carboxylic acid is a complex organic compound that features both a piperidine ring and protective groups such as tert-butoxycarbonyl (Boc) and tert-butyldimethylsilyl (TBDMS). These protective groups are commonly used in organic synthesis to protect functional groups from reacting under certain conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-1-(tert-Butoxycarbonyl)-3-((tert-butyldimethylsilyl)oxy)piperidine-2-carboxylic acid typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including cyclization reactions.
Introduction of Protective Groups: The tert-butoxycarbonyl (Boc) group is often introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base. The tert-butyldimethylsilyl (TBDMS) group can be introduced using tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base such as imidazole.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of automated synthesis equipment and large-scale reactors.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring.
Reduction: Reduction reactions can also occur, especially if there are reducible functional groups present.
Substitution: The protective groups can be substituted under specific conditions to yield different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Conditions for substitution reactions vary depending on the target functional group but may include acids, bases, or other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (2S,3S)-1-(tert-Butoxycarbonyl)-3-((tert-butyldimethylsilyl)oxy)piperidine-2-carboxylic acid can be used as an intermediate in the synthesis of more complex molecules.
Biology
In biological research, this compound may be used to study the effects of protective groups on biological activity.
Medicine
In medicinal chemistry, derivatives of this compound could be explored for potential therapeutic applications.
Industry
In the chemical industry, this compound may be used in the development of new materials or as a building block for other chemical products.
Mechanism of Action
The mechanism of action for (2S,3S)-1-(tert-Butoxycarbonyl)-3-((tert-butyldimethylsilyl)oxy)piperidine-2-carboxylic acid would depend on its specific application. Generally, the protective groups (Boc and TBDMS) prevent certain reactions from occurring, allowing for selective reactions at other sites on the molecule.
Comparison with Similar Compounds
Similar Compounds
(2S,3S)-1-(tert-Butoxycarbonyl)-3-hydroxypiperidine-2-carboxylic acid: Similar structure but without the TBDMS group.
(2S,3S)-1-(tert-Butoxycarbonyl)-3-methoxypiperidine-2-carboxylic acid: Similar structure with a methoxy group instead of TBDMS.
Uniqueness
The presence of both Boc and TBDMS protective groups makes (2S,3S)-1-(tert-Butoxycarbonyl)-3-((tert-butyldimethylsilyl)oxy)piperidine-2-carboxylic acid unique, as it allows for selective deprotection and functionalization at different stages of synthesis.
Properties
Molecular Formula |
C17H33NO5Si |
---|---|
Molecular Weight |
359.5 g/mol |
IUPAC Name |
(2S,3S)-3-[tert-butyl(dimethyl)silyl]oxy-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid |
InChI |
InChI=1S/C17H33NO5Si/c1-16(2,3)22-15(21)18-11-9-10-12(13(18)14(19)20)23-24(7,8)17(4,5)6/h12-13H,9-11H2,1-8H3,(H,19,20)/t12-,13-/m0/s1 |
InChI Key |
WYLYLPVDJDSVHN-STQMWFEESA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@@H]([C@H]1C(=O)O)O[Si](C)(C)C(C)(C)C |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1C(=O)O)O[Si](C)(C)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.